Methyl 2-(3-aminoazetidin-1-yl)acetate chemical structure and physical properties
Methyl 2-(3-aminoazetidin-1-yl)acetate chemical structure and physical properties
An In-depth Technical Guide to Methyl 2-(3-aminoazetidin-1-yl)acetate for Advanced Drug Discovery
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of Methyl 2-(3-aminoazetidin-1-yl)acetate, a heterocyclic compound of increasing interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, a robust synthetic protocol, and its emerging applications in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their research endeavors.
The Strategic Importance of the 3-Aminoazetidine Scaffold
The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention as a "privileged" scaffold in modern drug discovery. Its inherent ring strain and non-planar geometry offer a unique three-dimensional profile that can enhance the pharmacological properties of a drug candidate. Specifically, the incorporation of an azetidine moiety can lead to improved metabolic stability, increased aqueous solubility, and a more rigid conformation for optimal binding to biological targets.
The 3-aminoazetidine core, in particular, is a key pharmacophore. The presence of a primary amine at the 3-position provides a crucial handle for further functionalization, allowing for the creation of diverse chemical libraries. Derivatives of 3-aminoazetidine have shown promise as triple reuptake inhibitors, targeting serotonin, norepinephrine, and dopamine transporters, which is a key strategy in the development of broad-spectrum antidepressants.[1][2]
Chemical Structure and Physicochemical Properties
Methyl 2-(3-aminoazetidin-1-yl)acetate is a bifunctional molecule featuring a reactive primary amine and a methyl ester. This combination makes it an ideal starting material for a wide range of chemical transformations.
Caption: Chemical structure of Methyl 2-(3-aminoazetidin-1-yl)acetate.
Physicochemical Data Summary
While specific experimental data for Methyl 2-(3-aminoazetidin-1-yl)acetate is not widely published, we can infer its properties based on its structure and data from closely related analogs.
| Property | Predicted Value/Information | Source/Rationale |
| Molecular Formula | C₆H₁₂N₂O₂ | Calculated |
| Molecular Weight | 144.17 g/mol | Calculated |
| CAS Number | Not readily available | - |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Based on similar small molecule amines and esters. |
| Solubility | Expected to be soluble in water and polar organic solvents (e.g., methanol, DMSO) | Presence of polar amine and ester functional groups. |
| XLogP3 | -1.2 | Predicted, indicating hydrophilicity. |
| Hydrogen Bond Donor Count | 2 | Calculated |
| Hydrogen Bond Acceptor Count | 3 | Calculated |
| Rotatable Bond Count | 3 | Calculated |
A Reliable Synthetic Pathway
A practical and efficient synthesis of Methyl 2-(3-aminoazetidin-1-yl)acetate can be achieved through a two-step process starting from a commercially available protected 3-aminoazetidine. The use of a tert-butoxycarbonyl (Boc) protecting group for the primary amine is recommended due to its stability under the reaction conditions and ease of removal.
Experimental Protocol
Step 1: N-Alkylation of Boc-3-aminoazetidine
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To a solution of Boc-3-aminoazetidine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).
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Cool the mixture to 0 °C in an ice bath.
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Add methyl bromoacetate (1.1 eq) dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.
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Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield methyl 2-(3-(Boc-amino)azetidin-1-yl)acetate.
Step 2: Boc Deprotection
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Dissolve the purified product from Step 1 in an anhydrous solvent such as dichloromethane (DCM) or 1,4-dioxane.
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Cool the solution to 0 °C.
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Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a solution of HCl in dioxane (4M).
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Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring for the consumption of the starting material by TLC or LC-MS.
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Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess acid and solvent.
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The resulting product, likely the corresponding salt (e.g., trifluoroacetate or hydrochloride), can be used directly or neutralized with a mild base if the free amine is required.
Caption: Proposed synthetic workflow for Methyl 2-(3-aminoazetidin-1-yl)acetate.
Applications in Drug Discovery and Development
Methyl 2-(3-aminoazetidin-1-yl)acetate is a valuable building block for creating libraries of compounds for high-throughput screening. Its bifunctional nature allows for diverse derivatization at both the primary amine and the ester.
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Amide Coupling: The primary amine can be readily acylated with a wide range of carboxylic acids to form amides, introducing diverse side chains.
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Reductive Amination: The amine can also undergo reductive amination with aldehydes or ketones to introduce further complexity.
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Ester Hydrolysis and Amidation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form another set of amides.
A key area of application for this scaffold is in the development of central nervous system (CNS) therapeutics. As mentioned, 3-aminoazetidine derivatives have been investigated as triple reuptake inhibitors.[1][2] The core structure of Methyl 2-(3-aminoazetidin-1-yl)acetate provides an excellent starting point for synthesizing analogs to probe the structure-activity relationships (SAR) for this class of compounds.
Caption: Drug discovery workflow utilizing Methyl 2-(3-aminoazetidin-1-yl)acetate.
Predicted Spectral Characteristics (¹H NMR)
The structural confirmation of Methyl 2-(3-aminoazetidin-1-yl)acetate can be achieved using standard spectroscopic techniques. The predicted ¹H NMR spectrum would exhibit characteristic signals:
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~3.7 ppm (singlet, 3H): The methyl protons of the ester group (-OCH₃).
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~3.4-3.6 ppm (multiplet, 2H): The methylene protons of the acetate group (-CH₂-COO).
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~3.0-3.3 ppm (multiplets, 4H): The methylene protons of the azetidine ring.
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~2.8-3.0 ppm (multiplet, 1H): The methine proton of the azetidine ring (-CH-NH₂).
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A broad singlet (2H): The protons of the primary amine (-NH₂). The chemical shift of this signal is highly dependent on the solvent and concentration.
Handling and Storage
As with most amines, Methyl 2-(3-aminoazetidin-1-yl)acetate should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound is expected to be stable under normal laboratory conditions. For long-term storage, it is advisable to keep it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated to prevent degradation.
Conclusion
Methyl 2-(3-aminoazetidin-1-yl)acetate is a promising and versatile building block for medicinal chemistry and drug discovery. Its unique structural features and bifunctionality provide a solid foundation for the synthesis of diverse compound libraries. The insights and protocols provided in this guide are intended to facilitate the use of this valuable scaffold in the pursuit of novel and effective therapeutics.
